molecular formula C19H18ClN3O3S B11371592 N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methyl-N-(prop-2-en-1-yl)benzenesulfonamide

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methyl-N-(prop-2-en-1-yl)benzenesulfonamide

Cat. No.: B11371592
M. Wt: 403.9 g/mol
InChI Key: HUBCXNUAJSSXPE-UHFFFAOYSA-N
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Description

N-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-4-METHYL-N-(PROP-2-EN-1-YL)BENZENE-1-SULFONAMIDE is a complex organic compound that features a combination of oxadiazole, chlorophenyl, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-4-METHYL-N-(PROP-2-EN-1-YL)BENZENE-1-SULFONAMIDE typically involves multiple steps. One common approach is to start with the preparation of the oxadiazole ring, followed by the introduction of the chlorophenyl group. The final steps involve the sulfonamide formation and the attachment of the prop-2-en-1-yl group. The reactions are usually carried out under controlled conditions, often requiring catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Purification processes such as crystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-4-METHYL-N-(PROP-2-EN-1-YL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

    Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to optimize yields and selectivity .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of chlorophenyl derivatives.

Scientific Research Applications

N-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-4-METHYL-N-(PROP-2-EN-1-YL)BENZENE-1-SULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-4-METHYL-N-(PROP-2-EN-1-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • **N-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-4-METHYL-N-(PROP-2-EN-1-YL)BENZENE-1-SULFONAMIDE
  • N-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-4-METHYL-N-(PROP-2-EN-1-YL)BENZENE-1-SULFONAMIDE

Uniqueness

The uniqueness of N-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-4-METHYL-N-(PROP-2-EN-1-YL)BENZENE-1-SULFONAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .

Properties

Molecular Formula

C19H18ClN3O3S

Molecular Weight

403.9 g/mol

IUPAC Name

N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-methyl-N-prop-2-enylbenzenesulfonamide

InChI

InChI=1S/C19H18ClN3O3S/c1-3-12-23(27(24,25)17-10-4-14(2)5-11-17)13-18-21-19(22-26-18)15-6-8-16(20)9-7-15/h3-11H,1,12-13H2,2H3

InChI Key

HUBCXNUAJSSXPE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC=C)CC2=NC(=NO2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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